Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside
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Overview
Description
The compound (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran is a complex organic molecule characterized by multiple methoxy and dichlorophenyl groups attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and tetrahydrofuran derivatives.
Protection and Functionalization: The hydroxyl groups of 2,4-dichlorophenol are protected using suitable protecting groups. The tetrahydrofuran ring is functionalized to introduce methoxy groups at specific positions.
Coupling Reactions: The protected 2,4-dichlorophenyl groups are coupled with the functionalized tetrahydrofuran ring using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Process Optimization: Refining reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Employing techniques like chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichlorophenyl groups can be reduced to form phenyl groups.
Substitution: The chlorine atoms in the dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl-substituted tetrahydrofuran.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-hydroxy-tetrahydrofuran: Similar structure with a hydroxyl group instead of a methoxy group.
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-ethoxy-tetrahydrofuran: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of methoxy and dichlorophenyl groups in (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H24Cl6O5 |
---|---|
Molecular Weight |
641.2 g/mol |
IUPAC Name |
3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxyoxolane |
InChI |
InChI=1S/C27H24Cl6O5/c1-34-27-26(37-13-17-4-7-20(30)10-23(17)33)25(36-12-16-3-6-19(29)9-22(16)32)24(38-27)14-35-11-15-2-5-18(28)8-21(15)31/h2-10,24-27H,11-14H2,1H3 |
InChI Key |
QTZFDEIPDKCKBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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